molecular formula C16H15NO4 B096195 Ethyl N-salicyloylanthranilate CAS No. 18066-04-1

Ethyl N-salicyloylanthranilate

Cat. No.: B096195
CAS No.: 18066-04-1
M. Wt: 285.29 g/mol
InChI Key: IFSMESGPJPDOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-salicyloylanthranilate is an organic compound with the molecular formula C16H15NO4 It is a derivative of salicylic acid and anthranilic acid, characterized by the presence of an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl N-salicyloylanthranilate can be synthesized through the esterification of N-salicyloylanthranilic acid with ethanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

N-salicyloylanthranilic acid+EthanolCatalystEthyl N-salicyloylanthranilate+Water\text{N-salicyloylanthranilic acid} + \text{Ethanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} N-salicyloylanthranilic acid+EthanolCatalyst​Ethyl N-salicyloylanthranilate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction of the nitro group (if present) can yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Substituted esters and amides.

Scientific Research Applications

    Chemistry: Used as a reagent in analytical chemistry for the separation and identification of compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug formulations, particularly for its ability to enhance the bioavailability of certain drugs.

    Industry: Utilized in the synthesis of other organic compounds and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl N-salicyloylanthranilate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Ethyl N-salicyloylanthranilate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Propyl N-salicyloylanthranilate: Contains a propyl ester group, leading to different physicochemical properties.

    Butyl N-salicyloylanthranilate: Features a butyl ester group, which may affect its solubility and reactivity.

Uniqueness: this compound is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in pharmaceuticals and analytical chemistry.

Properties

IUPAC Name

ethyl 2-[(2-hydroxybenzoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-2-21-16(20)11-7-3-5-9-13(11)17-15(19)12-8-4-6-10-14(12)18/h3-10,18H,2H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSMESGPJPDOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170989
Record name Ethyl N-salicyloylanthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18066-04-1
Record name Ethyl 2-[(2-hydroxybenzoyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18066-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-salicyloylanthranilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018066041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-salicyloylanthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl N-salicyloylanthranilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.143
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.